molecular formula C23H24N4O2S B2541200 N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-59-5

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2541200
CAS No.: 941898-59-5
M. Wt: 420.53
InChI Key: BGKRLZIAGUCXGT-UHFFFAOYSA-N
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Description

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Approaches

Research into the synthesis of similar compounds, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, has been conducted with an emphasis on green chemistry principles. A study by Horishny and Matiychuk (2020) demonstrated the synthesis of these compounds using water as a reaction medium, aligning with green chemistry principles for environmental safety and efficiency (Horishny & Matiychuk, 2020).

Antimicrobial and Antiallergy Agents

Compounds with a thiazole nucleus have been explored for their antimicrobial properties. For instance, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity in preclinical models, outperforming established drugs like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Similarly, piperazine derivatives, which share structural similarities with the query compound, have been investigated for their antibacterial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Pancechowska-Ksepko et al., 2008).

Anticancer Activity

The structural motifs present in the query compound are also found in molecules with documented anticancer activities. Benzothiazole derivatives, for instance, have been synthesized and evaluated for their efficacy against various cancer cell lines, providing a foundation for further research into related compounds (Gudipati, Anreddy, & Manda, 2011). The combination of thiazole and benzamide structures in a single molecule, as in the query compound, might offer unique interactions with biological targets, warranting further investigation.

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their potential as corrosion inhibitors, protecting metals from corrosive environments. This application is particularly relevant in industrial settings where material longevity is critical. A study by Hu et al. (2016) on benzothiazole compounds demonstrated their effectiveness in inhibiting steel corrosion, suggesting that similar compounds could provide new avenues for corrosion protection research (Hu et al., 2016).

Future Directions

: Yurttaş, L., Özkay, Y., Karaca Gençer, H., & Acar, U. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry, 2015, 464379. DOI: 10.1155/2015/464379

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.

Mode of Action

It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .

Biochemical Pathways

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may affect pathways related to bacterial or fungal growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that the compound may have a similar effect.

Properties

IUPAC Name

N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKRLZIAGUCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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